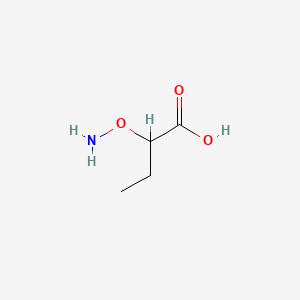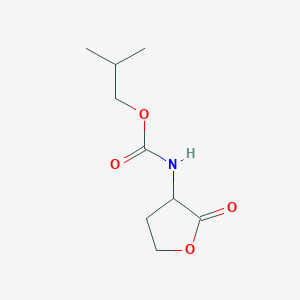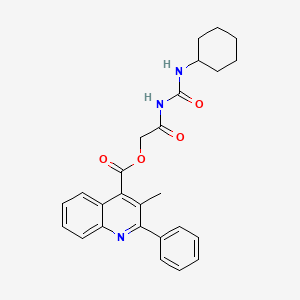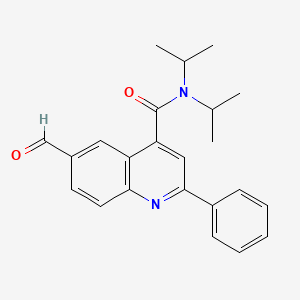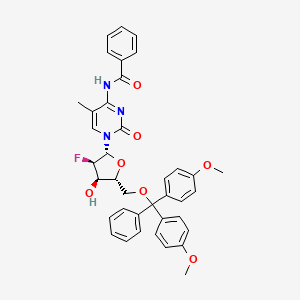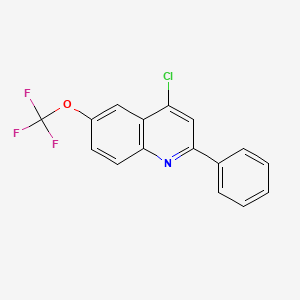
4-(2,5-Dioxopyrrolidin-1-YL)-N-nonylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,5-Dioxopyrrolidin-1-YL)-N-nonylbenzenesulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrrolidinone ring attached to a benzenesulfonamide moiety, which contributes to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dioxopyrrolidin-1-YL)-N-nonylbenzenesulfonamide typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with nonylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The use of automated systems for reagent addition and temperature control ensures consistent product quality and yield. Purification of the compound is typically achieved through recrystallization or column chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,5-Dioxopyrrolidin-1-YL)-N-nonylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of sulfonamide derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-(2,5-Dioxopyrrolidin-1-YL)-N-nonylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-(2,5-Dioxopyrrolidin-1-YL)-N-nonylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include inhibition of key metabolic enzymes and disruption of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Known for its ability to improve monoclonal antibody production in cell cultures.
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: Investigated for its anticonvulsant properties and potential use in epilepsy treatment.
Uniqueness
4-(2,5-Dioxopyrrolidin-1-YL)-N-nonylbenzenesulfonamide stands out due to its unique combination of a pyrrolidinone ring and a benzenesulfonamide moiety, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
61633-11-2 |
|---|---|
Fórmula molecular |
C19H28N2O4S |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
4-(2,5-dioxopyrrolidin-1-yl)-N-nonylbenzenesulfonamide |
InChI |
InChI=1S/C19H28N2O4S/c1-2-3-4-5-6-7-8-15-20-26(24,25)17-11-9-16(10-12-17)21-18(22)13-14-19(21)23/h9-12,20H,2-8,13-15H2,1H3 |
Clave InChI |
DMONDEAEYHFLQD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)CCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12898859.png)
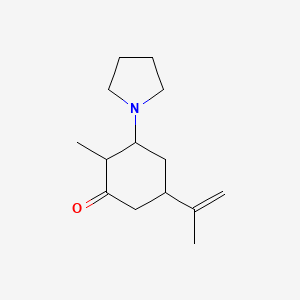
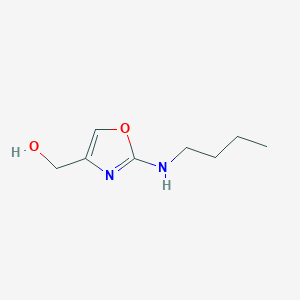
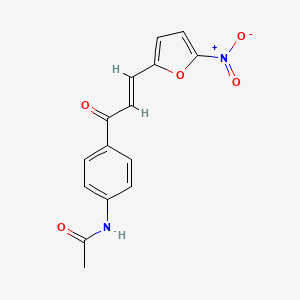
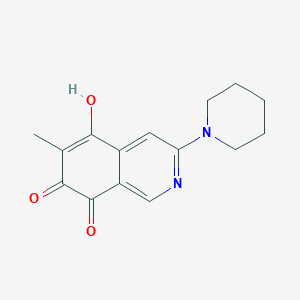
![N-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-L-aspartic acid](/img/structure/B12898906.png)
